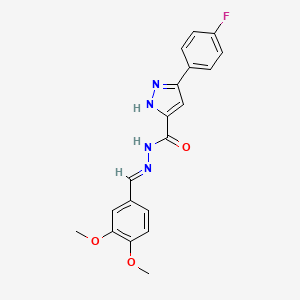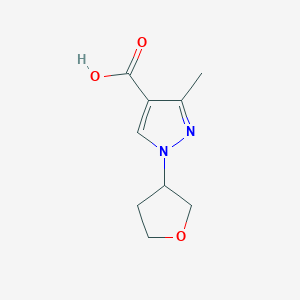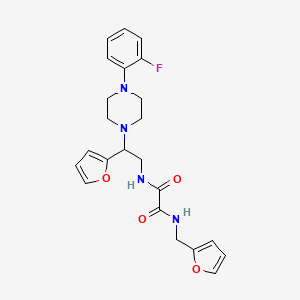![molecular formula C17H19NO5S2 B2481947 Ácido 2-[(5Z)-5-[(2,3-dimetoxi fenil)metilideno]-4-oxo-2-sulfanylideno-1,3-tiazolidin-3-il]pentanoico CAS No. 861117-39-7](/img/structure/B2481947.png)
Ácido 2-[(5Z)-5-[(2,3-dimetoxi fenil)metilideno]-4-oxo-2-sulfanylideno-1,3-tiazolidin-3-il]pentanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex chemical compound that features in multiple research fields. The compound’s structure comprises a 1,3-thiazolidine ring, substituted with a dimethoxyphenyl group, and further modified with pentanoic acid. Its unique configuration makes it valuable for synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysts: : Utilized in various organic reactions due to its reactive functional groups.
Synthesis Intermediates: : Acts as an intermediate for other complex molecules.
Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes.
Cell Signaling: : Studied for its potential effects on cellular pathways.
Drug Development: : Explored for therapeutic potential in treating diseases.
Biochemical Research: : Used to probe biochemical pathways and mechanisms.
Polymer Production: : Serves as a building block in synthesizing specialized polymers.
Agricultural Chemicals: : Basis for developing pest-resistant compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Synthesizing 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid involves multiple steps:
Condensation Reactions: : Initial condensation of the dimethoxyphenyl derivative with thiazolidinone intermediate.
Oxidation/Reduction Steps: : Adjusting oxidation states as required, often with reagents like sodium borohydride.
Final Acid Addition: : Incorporating the pentanoic acid under acidic conditions to complete the molecule.
Industrial Production Methods: Large-scale synthesis often employs catalytic processes, enhancing yield and purity:
Catalytic Hydrogenation: : Using palladium or platinum catalysts to streamline complex reaction steps.
High-Pressure Techniques: : Applied in industrial reactors to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation, forming sulfoxides or sulfones.
Reduction: : Reduction with strong reducing agents like lithium aluminum hydride targets specific functional groups.
Substitution: : Nucleophilic substitution, particularly at the thiazolidine ring, leads to diverse derivatives.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, methanol.
Sulfoxides/Sulfones: : Formed via oxidation.
Alcohols/Amines: : Products of reduction.
Substituted Thiazolidines: : From nucleophilic substitution.
Mecanismo De Acción
Molecular Targets and Pathways: The compound’s biological activity often hinges on its ability to interact with enzymes and cellular receptors, modulating signaling pathways. The thiazolidine ring and the dimethoxyphenyl group play key roles in binding to biological targets, influencing cell behavior and biochemical responses.
Comparación Con Compuestos Similares
Unique Features: Compared to other thiazolidine derivatives, the presence of the dimethoxyphenyl group and pentanoic acid imparts distinct chemical properties and reactivity.
Similar Compounds:4-Oxo-2-sulfanylidene-1,3-thiazolidines: : Variants with differing substituents.
Phenyl-substituted thiazolidines: : Compounds with phenyl groups in place of dimethoxyphenyl.
Carboxylic acid derivatives: : Similar thiazolidines with various acid groups.
These distinctions highlight the compound’s unique place in chemical and biological research, making it a valuable subject for further study.
Propiedades
IUPAC Name |
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTBGGGXDKGXOC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)




![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481877.png)





